molecular formula C17H19ClN2O B3078116 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride CAS No. 1049763-60-1

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride

Cat. No. B3078116
CAS RN: 1049763-60-1
M. Wt: 302.8 g/mol
InChI Key: LFDCUPPILQFYAJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride is a compound with the molecular formula C17H19ClN2O . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a phenoxy group and a methyl group attached to the indole ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride, focusing on six unique applications:

Antiviral Activity

Indole derivatives, including 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride, have shown significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B viruses .

Anti-inflammatory Properties

This compound has potential anti-inflammatory effects. Indole derivatives can modulate the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. Research has shown that these compounds can reduce inflammation by inhibiting specific pathways involved in cytokine production .

Anticancer Applications

Indole derivatives are widely studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The unique structure of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride allows it to interact with various cellular targets, making it a promising candidate for cancer therapy .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Indole derivatives can disrupt the cell membranes of bacteria and fungi, leading to their death. They are effective against a broad spectrum of microbial pathogens, making them valuable in treating infections .

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases. This makes 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride a potential therapeutic agent for conditions like Alzheimer’s and Parkinson’s diseases .

Antioxidant Properties

The antioxidant properties of indole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant activity of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride contributes to its potential therapeutic benefits .

Antidiabetic Applications

Indole derivatives have shown promise in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels. This makes them potential candidates for developing new antidiabetic drugs .

Antimalarial Activity

Research has also explored the antimalarial potential of indole derivatives. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria. This application highlights the broad-spectrum activity of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride .

Future Directions

The future research directions could include elucidating the synthesis process, studying the chemical reactions, determining the mechanism of action, and evaluating the physical and chemical properties of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride. Additionally, the compound could be studied for potential biological activities and applications .

properties

IUPAC Name

2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-12-15(9-10-18)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13;/h2-8,11,19H,9-10,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDCUPPILQFYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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